molecular formula C29H33N7O2 B12469185 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide

Cat. No.: B12469185
M. Wt: 511.6 g/mol
InChI Key: DNGLOZMDSUUKCH-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine core substituted with ethylphenylamino groups and a methoxyphenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide typically involves multiple steps The process begins with the preparation of the triazine core, which is achieved through the reaction of cyanuric chloride with 4-ethylphenylamine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine core or the phenyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes, which may lead to the development of new therapeutic agents.

    Industry: It is explored for use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with substituted phenyl groups, such as:

  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]

Uniqueness

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for applications requiring specific electronic, optical, or biological characteristics.

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C29H33N7O2/c1-5-20-11-15-22(16-12-20)31-28-34-27(35-29(36-28)32-23-17-13-21(6-2)14-18-23)30-19(3)26(37)33-24-9-7-8-10-25(24)38-4/h7-19H,5-6H2,1-4H3,(H,33,37)(H3,30,31,32,34,35,36)

InChI Key

DNGLOZMDSUUKCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3OC)NC4=CC=C(C=C4)CC

Origin of Product

United States

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